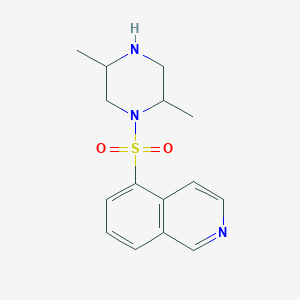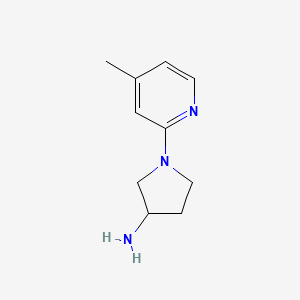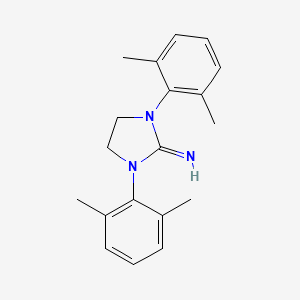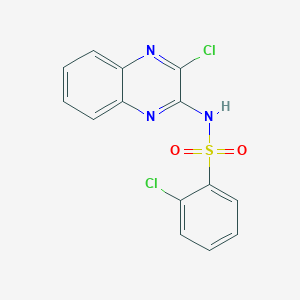
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole
Overview
Description
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of 4-Iodo-1-methyl-1H-pyrazole. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Tetrazole Ring Formation: The next step involves the introduction of the tetrazole ring. This can be done by reacting the pyrazole derivative with sodium azide and a suitable catalyst under high-temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine
- 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
- 5-(4-Iodo-1-methyl-1H-pyrazol-5-yl)pyridin-2-amine
Uniqueness
5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H5IN6 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
5-(4-iodo-2-methylpyrazol-3-yl)-2H-tetrazole |
InChI |
InChI=1S/C5H5IN6/c1-12-4(3(6)2-7-12)5-8-10-11-9-5/h2H,1H3,(H,8,9,10,11) |
InChI Key |
XOTVSKHMNXKPBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C2=NNN=N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














